molecular formula C26H31N3O2 B2910642 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939242-61-2

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2910642
CAS No.: 939242-61-2
M. Wt: 417.553
InChI Key: XADVNVSMIIGJQM-UHFFFAOYSA-N
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Description

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a high-affinity, potent, and selective antagonist of the sigma-1 receptor (σ1R), a molecular chaperone protein enriched in the endoplasmic reticulum membrane of the central nervous system and other tissues. Its primary research value lies in its ability to modulate key cellular processes, including calcium signaling, neuronal excitability, and response to cellular stress, making it a critical pharmacological tool for investigating the pathophysiology of neurological and neuropsychiatric disorders. Research utilizing this compound has been instrumental in exploring the role of sigma-1 receptors in mechanisms of neuroprotection, with studies indicating its potential to mitigate effects in models of neurodegenerative diseases and ischemic stroke . Furthermore, its antagonistic properties are leveraged in studies of cocaine addiction and substance use disorders , where sigma-1 receptor inhibition has been shown to attenuate behavioral responses to psychostimulants. The compound's high selectivity over the sigma-2 receptor and other common CNS targets ensures that observed effects can be confidently attributed to sigma-1 receptor modulation, providing researchers with a reliable compound for dissecting complex signaling pathways and validating the sigma-1 receptor as a therapeutic target.

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)-pyridin-4-ylmethyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-3-29-19(2)17-23(30)24(26(29)31)25(22-9-13-27-14-10-22)28-15-11-21(12-16-28)18-20-7-5-4-6-8-20/h4-10,13-14,17,21,25,30H,3,11-12,15-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADVNVSMIIGJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=NC=C2)N3CCC(CC3)CC4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these reactions include benzyl chloride, pyridine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the overall structure.

    Substitution: The benzyl and pyridine groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyridinone and piperidine derivatives. Below is a detailed comparison of key analogs:

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Core Structure Key Substituents Molecular Weight Inferred Properties/Applications
3-((4-Benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (Target Compound) Pyridin-2(1H)-one 4-Benzylpiperidin-1-yl, pyridin-4-yl, ethyl, 6-methyl ~435 (estimated) Potential CNS activity due to benzylpiperidine; pyridin-4-yl may enhance kinase/receptor binding
1-Ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one Pyridin-2(1H)-one 4-(4-Fluorophenyl)piperazin-1-yl, p-tolyl, ethyl, 6-methyl 435.5 Improved metabolic stability (fluorophenyl); possible CYP3A4/PXR interactions
1-Cyclopropyl-6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one Pyridin-2(1H)-one Cyclopropyl, thiophen-2-yl benzoyl-azetidine, 6-methyl 406.5 Enhanced electronic diversity (thiophene); azetidine may reduce steric hindrance
(E)-4-Hydroxy-6-methyl-3-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)imino)methyl)quinolin-2(1H)-one (3f) Quinolin-2(1H)-one Pyridin-4-yl-triazole, hydroxy, 6-methyl ~380 (estimated) EGFR/HER-2 dual inhibition; triazole enhances metal-binding capacity
4-(2-(Benzyloxy)phenyl)-1-(2-hydroxycyclohexyl)pyridin-2(1H)-one (27d) Pyridin-2(1H)-one 2-(Benzyloxy)phenyl, 2-hydroxycyclohexyl 443.2 Positive allosteric modulation (e.g., GABA receptors); hydroxycyclohexyl improves solubility

Key Research Findings and Implications

Structural Influence on Target Engagement: The benzylpiperidine group in the target compound is associated with CNS penetration due to its lipophilicity, contrasting with the 4-(4-fluorophenyl)piperazine in , which introduces polarity and metabolic stability via fluorine . Pyridin-4-yl vs.

Synthetic Strategies :

  • The target compound likely employs condensation reactions (similar to ) or nucleophilic substitutions (as in ). Ethyl and methyl groups are introduced via alkylation, while the benzylpiperidine fragment may be added via reductive amination .

Biological Implications: Analogs like 3f and 27d demonstrate activity in kinase inhibition and allosteric modulation, respectively. The target compound’s hybrid structure suggests dual functionality (CNS and kinase targeting). Fluorine in reduces CYP3A4 induction risks compared to non-fluorinated analogs, a consideration for the target compound’s derivatization .

Pharmacokinetic Considerations :

  • The ethyl and methyl groups in the target compound and may slow oxidative metabolism, while azetidine in could reduce steric bulk and improve solubility .

Biological Activity

The compound 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one , with CAS number 939242-61-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C26_{26}H31_{31}N3_{3}O2_{2}
Molecular Weight 417.5 g/mol
CAS Number 939242-61-2

The structure of the compound features a benzylpiperidine moiety linked to a pyridine ring, contributing to its pharmacological properties.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters. This interaction may lead to various biological effects, including modulation of mood and cognitive functions.

In Vitro Studies

In vitro studies have demonstrated that related piperidine derivatives exhibit high affinity for the dopamine transporter (DAT) and moderate affinity for the norepinephrine transporter (NET), suggesting potential applications in treating neurological disorders .

Case Studies

  • Dopamine Transporter Inhibition : A study on structurally related compounds showed significant inhibition of DAT, which is crucial for dopamine reuptake in the brain . This inhibition is associated with increased dopaminergic signaling, potentially benefiting conditions like depression and ADHD.
  • Neuroprotective Effects : Preliminary investigations have suggested that compounds similar to this compound may exhibit neuroprotective effects against oxidative stress in neuronal cells . These findings warrant further exploration into their therapeutic potential.

Antidepressant Activity

A series of studies have indicated that piperidine derivatives can exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels, enhancing mood and reducing anxiety symptoms .

Antitumor Activity

Recent research has explored the antitumor potential of similar compounds, revealing that they may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . The combination of these compounds with existing chemotherapeutic agents has shown promise in enhancing therapeutic efficacy.

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